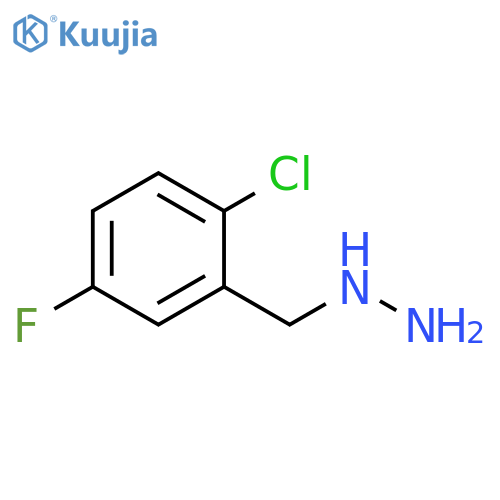Cas no 1260879-80-8 ((2-chloro-5-fluorophenyl)methylhydrazine)

1260879-80-8 structure
商品名:(2-chloro-5-fluorophenyl)methylhydrazine
CAS番号:1260879-80-8
MF:C7H8ClFN2
メガワット:174.603223800659
MDL:MFCD28040481
CID:4565599
PubChem ID:53402529
(2-chloro-5-fluorophenyl)methylhydrazine 化学的及び物理的性質
名前と識別子
-
- (2-chloro-5-fluorobenzyl)hydrazine
- Hydrazine, [(2-chloro-5-fluorophenyl)methyl]-
- (2-chloro-5-fluorophenyl)methylhydrazine
-
- MDL: MFCD28040481
- インチ: 1S/C7H8ClFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2
- InChIKey: AVGDHFWPGPBGFR-UHFFFAOYSA-N
- ほほえんだ: N(CC1=CC(F)=CC=C1Cl)N
(2-chloro-5-fluorophenyl)methylhydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00963215-1g |
tert-Butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate |
1260879-80-8 | 95% | 1g |
¥6083.0 | 2023-03-01 | |
| Ambeed | A990779-1g |
tert-Butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate |
1260879-80-8 | 95% | 1g |
$886.0 | 2024-04-25 | |
| Enamine | EN300-276418-0.1g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 0.1g |
$490.0 | 2023-09-10 | ||
| Enamine | EN300-276418-0.5g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 0.5g |
$535.0 | 2023-09-10 | ||
| AstaTech | F21055-1/G |
TERT-BUTYL 2-(2-CHLORO-5-FLUOROBENZYL)HYDRAZINECARBOXYLATE |
1260879-80-8 | 95% | 1g |
$895 | 2023-09-19 | |
| Enamine | EN300-276418-5g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 5g |
$1614.0 | 2023-09-10 | ||
| Enamine | EN300-276418-10g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 10g |
$2393.0 | 2023-09-10 | ||
| Enamine | EN300-276418-0.25g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 0.25g |
$513.0 | 2023-09-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1791337-1g |
tert-Butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate |
1260879-80-8 | 98% | 1g |
¥8682.00 | 2024-08-09 | |
| Enamine | EN300-276418-1.0g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 1g |
$0.0 | 2023-06-06 |
(2-chloro-5-fluorophenyl)methylhydrazine 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1260879-80-8 ((2-chloro-5-fluorophenyl)methylhydrazine) 関連製品
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1260879-80-8)(2-chloro-5-fluorophenyl)methylhydrazine

清らかである:99%
はかる:1g
価格 ($):797.0